Aristolochia
Overview
Description
Aristolochia, also known as pipevines or birthworts, is a genus of perennial herbs that are important in traditional medicine in Africa, India, and the Middle East . They grow from 10–60 cm tall and are known for their large heart-shaped leaves and yellow, brown, or green flowers that bloom in May .
Synthesis Analysis
Research has been conducted to understand the biosynthesis of aristolochic acid, a main toxic compound present in Aristolochia. Deep sequencing and transcriptome analysis were performed on the root and leaf tissues of Asarum heterotropoides, a plant that contains aristolochic acid . The study identified key enzymes involved in the biosynthesis pathway of aristolochic acid .
Molecular Structure Analysis
Aristolochic acids are nitrophenanthrene carboxylic acids . The molecular formula of aristolochic acid I, the most abundant one, is C17H11NO7 .
Chemical Reactions Analysis
Aristolochic acid IV, the most abundant constituent in Aristolochia rigida, has shown a weak direct mutagenic activity in the Ames test . This action seems to be inhibited, at least in part, by metabolic reactions .
Physical And Chemical Properties Analysis
Aristolochic acids are yellow powders with a molar mass of 341.275 g·mol−1 . They are slightly soluble in water .
Scientific Research Applications
Ethnopharmacological and Public Health Perspective
Aristolochia species are used medicinally across various regions of the world. Their applications range from gastrointestinal problems to traditional medicine practices in Asia and the Americas. However, the widespread use of Aristolochia species poses a risk from a public health perspective due to the presence of nephrotoxic aristolochic acids. This necessitates a systematic assessment of aristolochic acids in commonly used species to evaluate potential health risks (Heinrich et al., 2009).
Phytochemistry and Bioactivity
Aristolochia is a rich source of aristolochic acids and terpenoids. Studies over the past two decades have highlighted its importance in traditional medicine and its chemical and pharmacological aspects. Terpenoids, in particular, are significant compounds found in Aristolochia, demonstrating a range of biological activities (Wu et al., 2004).
Pharmacological Developments and Therapeutic Applications
Recent pharmacological studies on Aristolochia species have shed light on their diverse bioactive compounds, including various classes such as alkaloids, phenolic compounds, and terpenes. These compounds have been linked to beneficial effects like anticancer activity, antibacterial, antioxidant activity, and anti-inflammatory properties. This review from 2022 systematizes the knowledge about the ethnomedicinal uses and therapeutic applications of Aristolochia species (Lerma-Herrera et al., 2022).
Antibacterial Applications
Aristolochia bracteata, a member of the Aristolochiaceae family, is traditionally used for various medicinal purposes, including as a gastric stimulant and in the treatment of cancer and inflammation. Studies have shown its root extracts exhibit broad-spectrum antibacterial activity, indicating its potential as a natural antimicrobial agent (Negi et al., 2003).
Anti-Tumor Properties
In traditional Moroccan medicine, Aristolochia longa is used for cancer treatment. Studies have investigated its in vivo anti-tumor effects, highlighting its role in traditional medicinal practices. However, it's important to note the high inflammatory potential and severe toxic effects of long-term use, which limit its utilization as an anti-tumor product (Benzakour et al., 2012).
Safety And Hazards
Aristolochic acids are a significant risk factor for severe nephropathy, and urological and hepatobiliary cancers . Despite warnings on the toxic effects of AAs by the US Food and Drug Administration and the regulatory authorities of some other countries, AA-related adverse events still occur, especially in the Asian and Balkan regions .
Future Directions
properties
IUPAC Name |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQZRXNYIEMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040969 | |
Record name | Aristolochic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolochic acid | |
CAS RN |
313-67-7 | |
Record name | Aristolochic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristolochic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Aristolochic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aristolochic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ARISTOLOCHIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94218WFP5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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